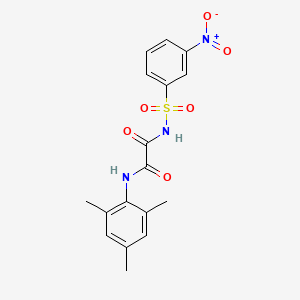![molecular formula C26H27NO3 B12563513 Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- CAS No. 192565-83-6](/img/structure/B12563513.png)
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a hydroxydiphenylmethyl group and a piperidinylmethyl substituent, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of methyl-4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate with α,α-diphenyl-4-piperidinemethanol in an alkyl nitrile solvent. This reaction produces 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-benzoic acid alkyl ester, which is then converted into the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The piperidinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with various enzymes and receptors, modulating their activity. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylhydroxymethyl)benzoic acid
- 4-Hydroxybenzoic acid
- Benzoic acid derivatives
Uniqueness
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
192565-83-6 |
|---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H27NO3/c28-25(29)21-13-11-20(12-14-21)19-27-17-15-24(16-18-27)26(30,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,24,30H,15-19H2,(H,28,29) |
InChI Key |
YDQNXFIMUXRGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)

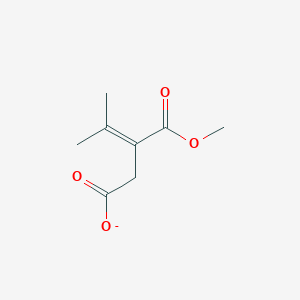


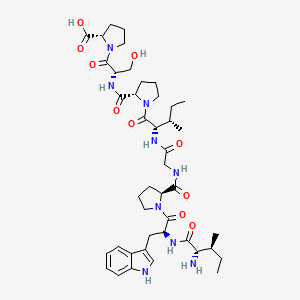
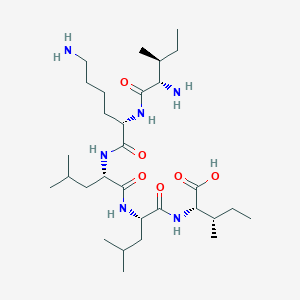

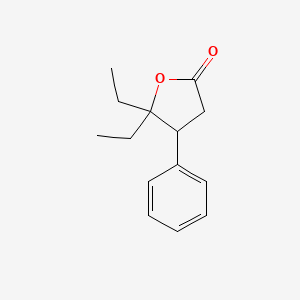
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
